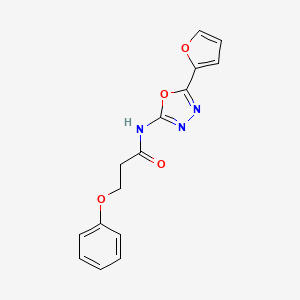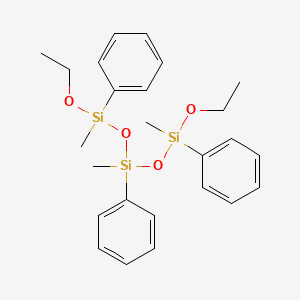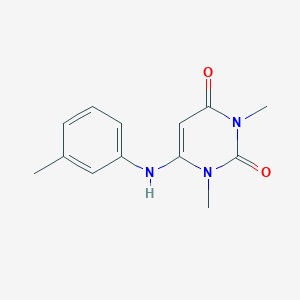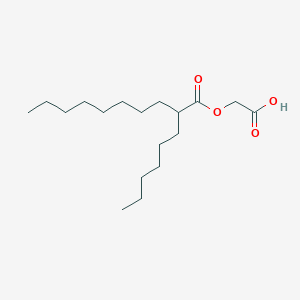
2-((2-Hexyldecanoyl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hexyldecanoyloxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an ester linkage, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hexyldecanoyloxy)acetic acid typically involves esterification reactions. One common method is the reaction between 2-hexyldecanoic acid and glycolic acid under acidic conditions. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of 2-(2-hexyldecanoyloxy)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hexyldecanoyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester linkage can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hexyldecanoyloxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(2-hexyldecanoyloxy)acetic acid involves its interaction with various molecular targets. The ester linkage allows it to participate in hydrolysis reactions, releasing active carboxylic acid and alcohol moieties. These products can then interact with enzymes and receptors, modulating biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hexyldecanoic acid): Shares a similar structure but lacks the ester linkage.
Glycolic acid esters: Similar ester linkage but different alkyl chains.
Fatty acid esters: Similar ester linkage with varying chain lengths and functional groups.
Uniqueness
2-(2-Hexyldecanoyloxy)acetic acid is unique due to its specific combination of a long alkyl chain and an ester linkage, which imparts distinct physicochemical properties
Propiedades
Número CAS |
391639-46-6 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-(2-hexyldecanoyloxy)acetic acid |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)18(21)22-15-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |
Clave InChI |
XRSAEYSSUKXDIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



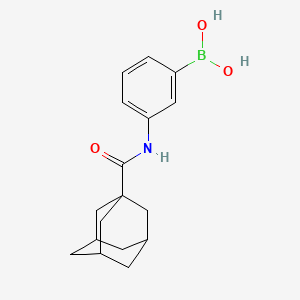
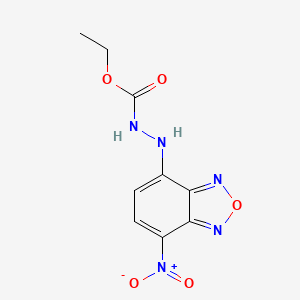
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
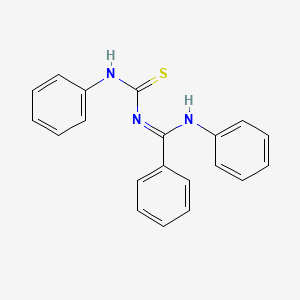
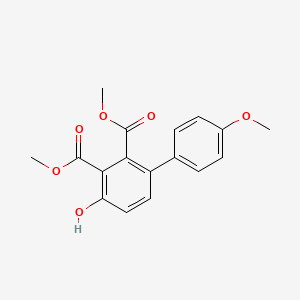
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
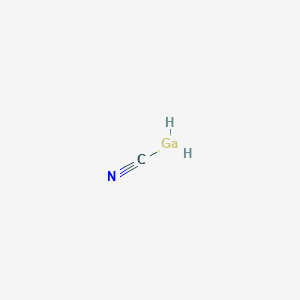
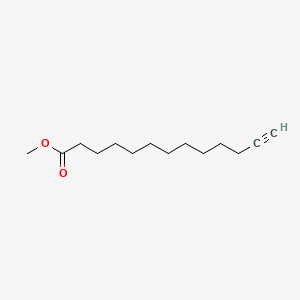
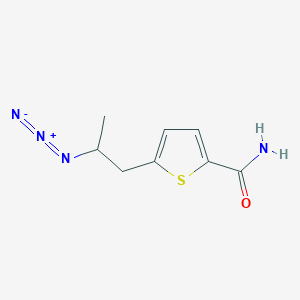
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
